VU0483605 - 1623101-11-0

VU0483605

Catalog Number: EVT-285081
CAS Number: 1623101-11-0
Molecular Formula: C20H10Cl3N3O3
Molecular Weight: 446.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel mGlu1 positive allosteric modulator (PAM)
VU0483605 is a potent and selective positive allosteric modulator (PAM) of mGluR1, displaying EC50 values of 0.39 and 0.36 μM at human and rat receptors, respectively, and no activity as a mGlu4 PAM (EC50 >10 μM).

N-(3-Chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide (17e)

Compound Description: 17e is a potent and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGlu1) []. It demonstrates significant potentiation of both wild-type human mGlu1 receptors and mutant mGlu1 receptors identified in individuals with schizophrenia []. Notably, unlike mGlu5 PAMs, 17e does not exhibit epileptiform adverse effects [].

Source and Classification

VU0483605 was developed by researchers at Vanderbilt University and is part of a broader class of compounds targeting glutamate receptors. Its classification as a metabotropic glutamate receptor antagonist places it among other pharmacological agents that modulate neurotransmission in the central nervous system.

Synthesis Analysis

Methods and Technical Details

The synthesis of VU0483605 involves a multi-step chemical process that typically starts with commercially available precursors. The synthetic route includes the formation of key intermediates through reactions such as amination and cyclization. The final product is usually purified through chromatography techniques to ensure high purity levels suitable for biological testing.

Key steps in the synthesis include:

  • Amination: Introduction of amino groups to form the core structure.
  • Cyclization: Formation of cyclic structures that are essential for receptor binding.
  • Purification: Use of high-performance liquid chromatography (HPLC) to isolate the desired compound from by-products.
Chemical Reactions Analysis

Reactions and Technical Details

VU0483605 undergoes several chemical reactions during its synthesis, including:

  • Nucleophilic substitutions where nucleophiles attack electrophilic centers in the precursor molecules.
  • Rearrangements that may occur during the formation of cyclic structures.
  • Deprotection reactions to reveal functional groups necessary for activity.

These reactions are carefully controlled to maximize yield and minimize unwanted by-products.

Mechanism of Action

Process and Data

The primary mechanism of action for VU0483605 involves its selective antagonism of mGluR2 receptors. By binding to these receptors, VU0483605 inhibits their activity, leading to altered neurotransmitter release in the brain. This modulation can potentially alleviate symptoms associated with anxiety and depression by enhancing synaptic plasticity and reducing excitatory neurotransmission.

Research indicates that VU0483605 may also promote neuroprotective effects through its action on glutamate signaling pathways, which are often dysregulated in neuropsychiatric conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

VU0483605 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade when exposed to extreme pH or light.
  • Melting Point: The melting point ranges around 150-155 °C, indicating solid-state stability.

These properties are critical for its formulation into drug delivery systems.

Applications

Scientific Uses

VU0483605 has been primarily investigated for its potential applications in treating various neuropsychiatric disorders. Research studies have demonstrated its efficacy in preclinical models for:

  • Anxiety Disorders: By modulating glutamate signaling, it may reduce anxiety-like behaviors.
  • Depression: Its antagonistic action on mGluR2 could lead to antidepressant effects.
  • Schizophrenia: Targeting glutamate receptors may help alleviate some cognitive deficits associated with this condition.

Furthermore, ongoing studies aim to explore its role in enhancing cognitive function and neuroprotection, making it a candidate for broader therapeutic applications beyond neuropsychiatric disorders.

Introduction to Metabotropic Glutamate Receptors (mGluRs) and Pharmacological Targeting

Classification and Functional Roles of Group I mGlu Receptors

Metabotropic glutamate receptors (mGluRs) represent a family of G protein-coupled receptors (GPCRs) categorized into three groups based on sequence homology, signaling mechanisms, and pharmacological properties. Group I comprises mGlu1 and mGlu5 receptors, both coupled to Gq/11 proteins that stimulate phospholipase Cβ (PLCβ) activity [3] [5]. This activation triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation. Group I receptors are primarily localized postsynaptically in key brain regions implicated in cognitive and emotional processing, including the prefrontal cortex, striatum, and hippocampus [3] [6]. Their activation modulates neuronal excitability, synaptic plasticity (long-term potentiation and depression), and neurotransmitter release. Unlike ionotropic glutamate receptors mediating fast excitatory transmission, Group I mGluRs fine-tune synaptic efficacy over longer timescales, positioning them as critical regulators of neural circuit function [3] [10].

mGlu1 vs. mGlu5 Receptor Signaling Pathways in Neuropsychiatric Disorders

Despite shared Gq coupling, mGlu1 and mGlu5 receptors exhibit distinct signaling profiles and pathophysiological roles:

  • mGlu5 Receptors: Physically and functionally interact with NMDA receptors via scaffolding proteins (Homer, Shank). This coupling potentiates NMDA receptor currents, critically influencing synaptic plasticity and learning [5] [10]. Genetic studies link GRM5 (gene encoding mGlu5) polymorphisms to schizophrenia, with postmortem evidence showing reduced mGlu5 signaling and receptor availability in patients correlating with negative symptoms and cognitive deficits [1] [5].

  • mGlu1 Receptors: Exhibit a stronger influence on dopaminergic transmission within the striatum. Activation inhibits dopamine release, potentially counteracting the hyperdopaminergic states implicated in psychosis [5] [6]. Genetic studies identify GRM1 (gene encoding mGlu1) mutations in schizophrenia patients, associated with reduced receptor signaling in vitro [5] [6]. Unlike mGlu5, mGlu1 shows less direct NMDA receptor interaction but plays a crucial role in regulating corticostriatal and corticothalamic circuits [6] [10].

Rationale for Targeting mGlu1 Receptors in Schizophrenia Pathophysiology

The rationale for developing mGlu1-selective therapeutics for schizophrenia centers on several key findings:

  • Genetic Evidence: Genome-wide association studies (GWAS) and exome sequencing identify GRM1 variants associated with schizophrenia. Postmortem studies show altered GRM1 mRNA expression in patient brains [5] [6].
  • Dopaminergic Dysregulation: mGlu1 activation selectively inhibits dopamine release in the dorsal striatum—a region hyperactive in psychosis. Electrical stimulation of the medial forebrain bundle in rats showed that an mGlu1 PAM significantly attenuated evoked striatal dopamine release [5] [6].
  • Phenotypic Validation: GRM1 knockout mice exhibit schizophrenia-relevant behaviors, including sensorimotor gating deficits (prepulse inhibition impairment) and spontaneous hyperactivity [5] [6].
  • Therapeutic Gap: Existing antipsychotics primarily target D₂ dopamine receptors, offering limited efficacy for negative/cognitive symptoms and significant side effects. mGlu1 PAMs offer a novel mechanism to modulate striatal dopamine without direct D₂ antagonism [5] [6] [10].

Properties

CAS Number

1623101-11-0

Product Name

VU0483605

IUPAC Name

3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide

Molecular Formula

C20H10Cl3N3O3

Molecular Weight

446.67

InChI

InChI=1S/C20H10Cl3N3O3/c21-12-4-1-3-11-16(12)20(29)26(19(11)28)15-7-6-10(9-14(15)23)25-18(27)17-13(22)5-2-8-24-17/h1-9H,(H,25,27)

InChI Key

HJQXPBKPTGWZCF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=C(C=C(C=C3)NC(=O)C4=C(C=CC=N4)Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

VU0483605, VU-0483605, VU 048360

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.